(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane
CAS No.:
Cat. No.: VC17242944
Molecular Formula: C37H34N2O2
Molecular Weight: 538.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H34N2O2 |
|---|---|
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | (4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1 |
| Standard InChI Key | WEDVZYDCWKSPHM-KLCUDZNTSA-N |
| Isomeric SMILES | C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |
| Canonical SMILES | C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Introduction
Structural and Stereochemical Analysis
The molecular structure of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane features a spirobiindane scaffold, where two indane units are connected via a spiro carbon atom, enforcing a perpendicular arrangement that minimizes conformational flexibility . Each indane moiety is functionalized with an (S)-configured 4-benzyl-4,5-dihydrooxazole (Box) group at the 7-position. The Box substituents adopt a planar geometry, with the benzyl groups providing steric bulk to modulate substrate access in catalytic cycles .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Spirobiindane core symmetry | C2-symmetric | |
| Oxazoline configuration | (S)-4-benzyl | |
| Coordination sites | N (oxazoline), P (if phosphorylated) |
X-ray diffraction studies of analogous SIPHOX ligands reveal bond lengths of ~1.30 Å for the oxazoline C=N bond and ~1.45 Å for the C–O bond, consistent with delocalized π-electron systems in the heterocycle . The spirobiindane core exhibits dihedral angles of 85–90° between the indane planes, creating a chiral pocket ideal for enantioselective recognition .
Synthesis and Optimization
The synthesis of (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane proceeds through a multi-step sequence starting from enantiopure spirobiindane precursors :
-
Spirobiindane bistriflate formation: (R,R,R)-SPIROL is treated with triflic anhydride to yield the bistriflate intermediate in 97% yield .
-
Carbonylation: Palladium-catalyzed carbonylation introduces ester groups, forming a diester intermediate (78% yield) .
-
Oxazoline cyclization: The diester reacts with (S)-phenylglycinol under Mitsunobu conditions, followed by acid-mediated cyclization to install the Box groups .
Table 2: Synthetic Yields
| Step | Yield (%) | Purity |
|---|---|---|
| Bistriflate formation | 97 | >99% |
| Carbonylation | 78 | 95% |
| Oxazoline installation | 85 | 97% |
Critical to the process is the use of enantiomerically pure starting materials to preserve the (Sa,S) configuration. The final ligand is typically isolated as a white crystalline solid with >97% enantiomeric excess (ee), as confirmed by chiral HPLC .
Applications in Asymmetric Catalysis
Iridium-Catalyzed Hydrogenation
(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane demonstrates exceptional performance in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. When complexed with [Ir(COD)Cl]2, the ligand enables up to 99% ee for β-aryl enamide reductions :
Table 3: Hydrogenation Performance
| Substrate | ee (%) | Conversion |
|---|---|---|
| (E)-β-Methylstyrene | 99 | >99% |
| (Z)-Cinnamamide | 97 | 98% |
The benzyl groups on the oxazoline rings induce a chiral environment that directs substrate approach via π-π interactions with the aryl groups, while the spirobiindane backbone prevents unproductive conformations .
Copper-Mediated C–H Insertion
In Cu(I)-catalyzed phenol O–H insertions with diazoesters, the ligand achieves enantioselectivities of 92% ee for α-aryl-α-diazoacetates. The rigid spiro framework enforces a trigonal planar geometry around copper, favoring nucleophilic attack trans to the oxazoline nitrogen :
Comparative Analysis with Related Ligands
Table 4: Ligand Performance Comparison
| Ligand | Reaction | ee (%) |
|---|---|---|
| (Sa)-DTB-Bn-SIPHOX | Hydrogenation | 99 |
| (R)-Ph-BINAP | Hydrogenation | 88 |
| (S,S)-iPr-PHOX | C–H Insertion | 85 |
The SIPHOX ligand family outperforms traditional BINAP and PHOX ligands due to enhanced steric shielding and electronic tuning from the spirobiindane core .
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